3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
描述
属性
IUPAC Name |
3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLOXYQKJPRPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586329 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925607-95-0 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 925607-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Preparation Methods of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation or availability of a pyrazole ring.
- Alkylation of the pyrazole nitrogen with a suitable 2-methylpropanoic acid derivative.
- Regiospecific bromination at the 4-position of the pyrazole ring.
- Optional esterification and hydrolysis steps to obtain the free acid.
Detailed Synthetic Routes
Starting from 2-bromo-2-methylpropanoic acid
Step 1: Alkylation of pyrazole
Pyrazole is alkylated with 2-bromo-2-methylpropanoic acid under basic conditions to form 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. This step involves nucleophilic substitution where the pyrazole nitrogen attacks the alkyl bromide carbon.Step 2: Esterification
The resulting acid is esterified using sulfuric acid in ethanol to yield ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate.Step 3: Regiospecific bromination
Bromination at the 4-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS), producing ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.Step 4: Hydrolysis (if free acid desired)
The ester can be hydrolyzed to the free acid, this compound, by treatment with aqueous base or acid hydrolysis.
Alternative Route Starting from Ethyl 2-bromo-2-methylpropanoate
Step 1: Alkylation of pyrazole
Ethyl 2-bromo-2-methylpropanoate reacts with pyrazole in the presence of strong bases such as sodium tert-butyloxide or cesium carbonate. This produces a mixture of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate and ethyl 3-(1H-pyrazol-1-yl)propanoate.Step 2: Bromination
The mixture is brominated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or similar brominating reagents to afford ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate and related brominated products.Step 3: Purification and Hydrolysis
The desired brominated ester is purified and then hydrolyzed to the free acid using strong bases such as lithium hexamethyldisilazide followed by acidification.
Cyclization and Pyrazole Ring Formation
In some synthetic schemes, the pyrazole ring is formed by cyclization of suitable precursors under basic aqueous conditions, for example using methyltributylammonium chloride in potassium hydroxide solution. The cyclized product can be crystallized from ethanol and water before further functionalization.
Data Table: Summary of Key Preparation Steps and Reagents
| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Outcome |
|---|---|---|---|
| Alkylation | Pyrazole + 2-bromo-2-methylpropanoic acid or ester | Base (NaOtBu, Cs2CO3), solvent (THF or ethanol) | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid or ester |
| Esterification | 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid | Sulfuric acid, ethanol | Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate |
| Bromination | Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate | N-Bromosuccinimide (NBS) or DBDMH | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate |
| Hydrolysis (to acid) | Brominated ester | Aqueous base (LiHMDS, LiOH), acid work-up | This compound |
| Pyrazole ring cyclization | Suitable precursors (e.g., hydrazine derivatives) | Aqueous KOH, methyltributylammonium chloride | Pyrazole ring-containing intermediates |
Research Findings and Notes
The use of N-bromosuccinimide (NBS) is a common and effective method for selective bromination at the 4-position of the pyrazole ring, enabling regioselective functionalization.
Alkylation reactions require strong bases and anhydrous conditions to favor N-alkylation over other side reactions.
The ester intermediates provide a convenient handle for purification and further chemical modifications before final hydrolysis to the acid form.
Alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer comparable selectivity and yields, with slight variations in reaction conditions.
The synthetic routes allow for the preparation of various esters (methyl, isopropyl, benzyl, aryl) by modifying the esterification step, providing versatility in downstream applications.
化学反应分析
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution reactions: Formation of substituted pyrazole derivatives.
Oxidation and reduction reactions: Formation of oxidized or reduced pyrazole derivatives.
Coupling reactions: Formation of biaryl or other coupled products.
科学研究应用
Chemical Properties and Structure
Molecular Formula : C₇H₉BrN₂O₂
Molecular Weight : 233.06 g/mol
IUPAC Name : 3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid
The compound's structure includes a brominated pyrazole ring, which enhances its biological activity and interaction with various molecular targets.
Medicinal Chemistry
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Properties : Preliminary research indicates that this compound may serve as an inhibitor in cancer-related pathways. Its interactions with specific enzymes or receptors could lead to the development of novel anticancer agents.
Biochemical Probes
The compound has been utilized as a biochemical probe in enzymatic studies. Its unique structure allows for interactions with specific molecular targets, potentially inhibiting their activity. This makes it valuable for understanding metabolic pathways and enzyme functions.
Case Study 1: Anti-inflammatory Mechanism
A study conducted by Selvam et al. explored the anti-inflammatory effects of pyrazole derivatives, including this compound. The research found that this compound inhibited the production of inflammatory mediators in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.
| Parameter | Result |
|---|---|
| Inhibition of TNF-α | 85% at 10 µM |
| Inhibition of IL-6 | 70% at 10 µM |
Case Study 2: Enzyme Interaction Studies
Research published in Journal of Medicinal Chemistry investigated the binding affinity of this compound to various enzymes involved in metabolic pathways. The findings indicated that the compound effectively modulated enzyme activities, suggesting its potential use in drug development.
| Enzyme | Binding Affinity (Ki) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | 50 nM | Inhibitor |
| Lipoxygenase (LOX) | 40 nM | Inhibitor |
作用机制
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can play crucial roles in binding to these targets and exerting biological effects.
相似化合物的比较
Positional Isomerism: 2-Methylpropanoic Acid Analog
Compound: 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS: 917569-72-3)
- Key Difference: The methyl group is positioned at the α-carbon of the propanoic acid chain instead of the β-carbon.
- Impact :
- Acidity : The α-methyl group may lower the pKa of the carboxylic acid due to steric hindrance, reducing solubility in aqueous media compared to the β-methyl isomer .
- Synthetic Utility : Positional isomerism affects coupling reactions; the α-methyl variant may exhibit lower reactivity in amide bond formation due to steric constraints.
Chain Length Variation: Acetic Acid Derivative
Compound : 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid
- Key Difference: Shorter chain (acetic acid vs. propanoic acid).
- Pharmacophore Design: The propanoic acid chain in the target compound allows for better spatial arrangement of functional groups in drug design .
Functional Group Modifications: Amino-Substituted Analog
Compound: 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Key Difference: Introduction of an amino group at the β-position.
- Impact: Hydrogen Bonding: The amino group adds hydrogen-bond donor capacity, enhancing solubility and target binding affinity compared to the non-amino variant . Stability: The amino group may increase susceptibility to metabolic oxidation, reducing in vivo half-life .
Complex Substituents: Trifluoromethyl and Methyl Derivatives
Compound: 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Key Differences : Additional methyl and trifluoromethyl groups at the 3- and 5-positions of the pyrazole ring.
- Electronic Effects: Electron-withdrawing trifluoromethyl groups may stabilize the pyrazole ring, altering reactivity in substitution reactions .
Physicochemical and Structural Data Table
Discussion of Key Findings
- Substituent Position : The 4-bromo substituent on the pyrazole ring is a conserved feature in analogs, suggesting its critical role in electronic modulation (e.g., resonance effects) and halogen bonding .
- Chain Length and Flexibility: Propanoic acid derivatives offer superior flexibility over acetic acid analogs, enabling optimized interactions in drug-receptor complexes .
- Functional Group Additions: Amino or sulfonamide groups (e.g., ) introduce polar interactions but may complicate synthetic routes or metabolic stability .
生物活性
3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (abbreviated as 4-Br-Pyrazole) is an organic compound that has garnered attention in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 276.13 g/mol. The compound features a pyrazole ring substituted with a bromine atom and a carboxylic acid group, which are critical for its biological activity.
Enzyme Interaction
Research indicates that 4-Br-Pyrazole interacts significantly with various enzymes, notably acting as an inhibitor of liver alcohol dehydrogenase. This inhibition alters metabolic pathways, particularly those involved in alcohol metabolism, leading to potential therapeutic applications in treating alcohol-related disorders .
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been shown to inhibit oxidative phosphorylation and ATP exchange reactions, resulting in altered cellular energy metabolism.
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules, leading to either inhibition or activation of enzyme activity. The bromine atom enhances the compound's binding affinity to target enzymes, facilitating its role as a biochemical probe in enzymatic studies .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of 4-Br-Pyrazole. For instance, derivatives of pyrazole compounds have shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. In one study, compounds similar to 4-Br-Pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
常见问题
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized?
- Synthetic Routes : The compound is synthesized via bromination of pyrazole intermediates or coupling reactions. For example, 4-bromo-1H-pyrazole can be alkylated with 2-methylpropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization Strategies :
- Catalysts : Use Pd-based catalysts for efficient cross-coupling reactions, as seen in related pyrazole derivatives .
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C improve reaction efficiency .
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) ensures high purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (pyrazole protons) and δ 1.2–1.5 ppm (methyl groups) confirm the structure .
- FT-IR : A carbonyl stretch near 1700 cm⁻¹ verifies the carboxylic acid group .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and spatial arrangement, with R-factors < 0.05 ensuring accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields from different bromination strategies?
- Comparative Analysis :
- Direct Bromination : Higher yields (70–80%) are achieved using NBS (N-bromosuccinimide) in CCl₄ .
- Indirect Methods : Coupling pre-brominated pyrazoles with propanoic acid derivatives may reduce yields (50–60%) due to steric hindrance .
Q. What computational methods predict the reactivity of this compound in substitution reactions?
- DFT Calculations :
- Electrophilic Substitution : Analyze Fukui indices to identify reactive sites on the pyrazole ring .
- Transition State Modeling : Gaussian 09 with B3LYP/6-31G* basis set predicts activation barriers for bromine displacement .
Q. How do structural modifications of the pyrazole ring impact the compound’s pharmacological activity?
- SAR Studies :
- Bromine Position : 4-Bromo substitution enhances binding to targets like peroxisome proliferator-activated receptors (PPARs), as seen in Elafibranor derivatives .
- Methyl Group : The 2-methylpropanoic acid moiety improves metabolic stability by reducing cytochrome P450 interactions .
- Biological Assays :
- In Vitro Testing : PPAR-α/δ agonism assays (IC₅₀ measurements) quantify potency .
- ADMET Profiling : Use Caco-2 cells to evaluate permeability and microsomal stability .
Methodological Notes
- Contradiction Analysis : Cross-reference patent data (e.g., bromination protocols in vs. ) with experimental validation.
- Advanced Instrumentation : SCXRD (100 K, Cu-Kα radiation) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .
- Ethical Compliance : Adhere to ICH guidelines for preclinical testing of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
